Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring, with a carboxylate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a thiazole precursor under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities with methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate.
Thiazole derivatives: Compounds such as thiazole-4-carboxylates and thiazole-2-amines are structurally related.
Uniqueness
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-14-8(11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3 |
InChI Key |
JJDYKOXMSVXOKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.